

Application Note: Quantification of ladademstat in Tissue Samples Using LC-MS/MS

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Abstract

This application note provides a detailed protocol for the extraction and quantification of ladademstat (ORY-1001), a selective inhibitor of lysine-specific demethylase 1 (LSD1), in tissue samples. The described method utilizes homogenization, protein precipitation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This document is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of ladademstat. While this protocol provides a comprehensive framework, specific parameters may require optimization and validation within the end-user's laboratory.

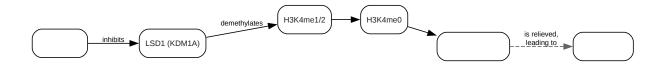
Introduction

ladademstat is a potent and selective inhibitor of LSD1, an epigenetic enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1][2][3] To understand its pharmacological and toxicological profile, it is crucial to quantify its distribution in various tissues.[1] High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1][4] This application note outlines a general procedure for the analysis of ladademstat in tissue, covering sample homogenization, extraction, and LC-MS/MS detection.



Signaling Pathway of ladademstat

ladademstat targets the FAD-dependent enzyme LSD1, which is a key regulator of gene expression through the demethylation of histone H3 at lysine 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, **ladademstat** alters the epigenetic landscape, leading to the re-expression of silenced tumor suppressor genes and inducing differentiation in cancer cells.



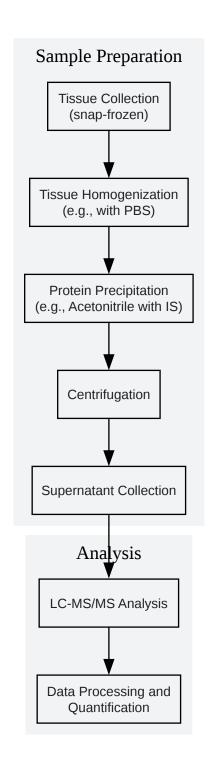
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Caption: Mechanism of action of ladademstat.

Experimental Workflow

The overall workflow for the quantification of **ladademstat** in tissue samples is depicted below. It involves tissue collection and homogenization, followed by protein precipitation to extract the analyte. The resulting supernatant is then analyzed by LC-MS/MS.





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Caption: Workflow for ladademstat analysis in tissue.

Materials and Reagents



- ladademstat reference standard
- Stable isotope-labeled internal standard (SIL-IS) for ladademstat (e.g., ladademstat-d4)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Phosphate-buffered saline (PBS), pH 7.4
- Control tissue matrix (from untreated animals)

Equipment

- Homogenizer (e.g., bead beater, rotor-stator)
- Microcentrifuge
- Analytical balance
- Calibrated pipettes
- HPLC or UHPLC system
- Tandem mass spectrometer

Detailed Experimental Protocols Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solutions: Prepare 1 mg/mL stock solutions of ladademstat and its SIL-IS in a suitable solvent (e.g., DMSO or methanol).
- Working Standard Solutions: Serially dilute the **ladademstat** stock solution with 50:50 acetonitrile:water to prepare working standard solutions at various concentrations.



 Calibration Standards and QC Samples: Spike the appropriate volume of the working standard solutions into blank tissue homogenate to prepare calibration standards and QC samples at low, medium, and high concentrations. The final solvent concentration should be consistent across all samples.

Tissue Sample Preparation

- Homogenization:
 - Accurately weigh the frozen tissue sample (e.g., 50-100 mg).
 - Add a 3-fold volume (w/v) of cold PBS (e.g., 300 μL for 100 mg of tissue).
 - Homogenize the tissue on ice until a uniform suspension is obtained.
- Protein Precipitation:
 - \circ To 50 μL of tissue homogenate, add 150 μL of acetonitrile containing the SIL-IS at an appropriate concentration.
 - Vortex the mixture for 1 minute to precipitate proteins.
- · Centrifugation:
 - Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
- Supernatant Transfer:
 - Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.



Parameter	Suggested Condition
LC Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Gradient	Start with 5% B, ramp to 95% B, hold, and reequilibrate. The gradient should be optimized for optimal separation.
Injection Volume	5 μL
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Detection	Multiple Reaction Monitoring (MRM)
ladademstat MRM Transition	To be determined experimentally (Precursor ion > Product ion)
SIL-IS MRM Transition	To be determined experimentally (Precursor ion > Product ion)
Collision Energy	To be determined experimentally
Cone Voltage	To be determined experimentally

Data Presentation

The quantitative data for the bioanalytical method validation should be summarized as follows. The values presented here are hypothetical and should be replaced with experimental data.

Table 1: Calibration Curve Parameters

Analyte	Calibration Range (ng/mL)	R²	Weighting
ladademstat	0.1 - 100	>0.99	1/x²



Table 2: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
LLOQ	0.1	<20	<20	80-120	80-120
Low	0.3	<15	<15	85-115	85-115
Mid	10	<15	<15	85-115	85-115
High	80	<15	<15	85-115	85-115

Table 3: Matrix Effect and Recovery

QC Level	Nominal Conc. (ng/mL)	Matrix Effect (%)	Recovery (%)
Low	0.3	To be determined	To be determined
High	80	To be determined	To be determined

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

- Selectivity and Specificity: Absence of interfering peaks at the retention times of **ladademstat** and its SIL-IS in blank matrix from at least six different sources.
- Calibration Curve: Linearity, range, and goodness of fit of the calibration curve.
- Accuracy and Precision: Both within-run and between-run accuracy and precision at multiple QC levels.
- Matrix Effect: Assessment of the ion suppression or enhancement caused by the tissue matrix.



- Recovery: The efficiency of the extraction process.
- Stability: Stability of ladademstat in tissue homogenates under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Conclusion

This application note provides a robust starting point for the development and validation of a bioanalytical method for the quantification of **ladademstat** in tissue samples using LC-MS/MS. The described protocol, which includes tissue homogenization, protein precipitation, and chromatographic separation, is designed to be a versatile and effective approach for preclinical and clinical research. Adherence to good laboratory practices and thorough method validation are essential for generating reliable pharmacokinetic and tissue distribution data for **ladademstat**.

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